Radiosynthesis and PET imaging: One study describes the radiosynthesis of a similar NR2B-selective NMDA receptor antagonist, N-[4-(4-fluorobenzyl)piperidin-1-yl]-N′-(2-[11C]oxo-1,3-dihydrobenzimidazol-5-yl)oxamide, for positron emission tomography (PET) imaging. [] This highlights the potential of similar compounds as radiotracers for studying specific biological targets in vivo.
Anticancer agents: Research on the anticancer drug S29, 1-(2-chloro-2-(4-chlorophenyl-ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d] pyrimidin-4-amine, demonstrates its potential against neuroblastoma cells. [, ] This example highlights the potential of compounds with similar structural features as anticancer agents.
Antimicrobial agents: Several studies describe the synthesis and antimicrobial activity of various compounds containing similar structural motifs, such as quinazoline derivatives, pyrido[2,3-d]pyrimidine-6-carboxylic acid derivatives, and others. [, , , , , , ] These findings suggest the potential of N-(4-fluorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide or its derivatives as antimicrobial agents.
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5